[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]benzene
Description
[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]benzene is an organic compound that features a benzene ring substituted with a [(3,7-dimethyldodeca-2,6-dien-1-yl)oxy] group
Properties
CAS No. |
58509-31-2 |
|---|---|
Molecular Formula |
C20H30O |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
3,7-dimethyldodeca-2,6-dienoxybenzene |
InChI |
InChI=1S/C20H30O/c1-4-5-7-11-18(2)12-10-13-19(3)16-17-21-20-14-8-6-9-15-20/h6,8-9,12,14-16H,4-5,7,10-11,13,17H2,1-3H3 |
InChI Key |
MLBJKLPUGMICAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=CCCC(=CCOC1=CC=CC=C1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]benzene typically involves the reaction of 3,7-dimethyldodeca-2,6-dien-1-ol with a suitable benzene derivative under specific conditions. The reaction often requires the presence of a catalyst and may involve steps such as esterification or etherification to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of [(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]benzene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted benzene derivatives.
Scientific Research Applications
[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or antioxidant properties.
Medicine: Research may explore its potential therapeutic applications, such as in drug development or as a bioactive compound.
Industry: It can be used in the production of specialty chemicals, fragrances, or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism by which [(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]benzene exerts its effects depends on its interaction with molecular targets and pathways. For instance, if it exhibits antimicrobial activity, it may disrupt microbial cell membranes or interfere with essential biochemical pathways. The specific molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- (E)-3,7-Dimethylocta-2,6-dien-1-yl palmitate
- 3,7-dimethylocta-2,6-dien-1-ol
- (E)-3,7-Dimethylocta-2,6-dien-1-yl decanoate
Uniqueness
[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]benzene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications where specific reactivity or interaction with biological targets is desired.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
